3,4-Dichloro-7-(trifluoromethyl)quinoline

Dopamine D3 Receptor Antagonist Neuroscience Medicinal Chemistry

Medicinal chemists targeting dopamine D3 receptor for psychiatric disorders face a critical challenge: regioisomeric purity profoundly impacts target engagement. The 4,8-dichloro analog shows 1500-fold weaker MAO-A potency compared to the potent D3 antagonist activity (IC50 25.7 nM) of this 3,4-dichloro regioisomer. Key advantages: - Orthogonal 3- and 4-Cl reactivity enables sequential derivatization for library synthesis - LogP ~3.35 enhances brain penetration potential - 7-CF3 group improves metabolic stability For reliable sourcing of this specific regioisomer, BenchChem ensures batch-to-batch consistency.

Molecular Formula C10H4Cl2F3N
Molecular Weight 266.044
CAS No. 1203579-58-1
Cat. No. B598153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-7-(trifluoromethyl)quinoline
CAS1203579-58-1
Synonyms3,4-Dichloro-7-trifluoromethylquinoline
Molecular FormulaC10H4Cl2F3N
Molecular Weight266.044
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H
InChIKeyICOYZTIAFHCDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Specifications & Core Properties


3,4-Dichloro-7-(trifluoromethyl)quinoline (CAS 1203579-58-1) is a halogenated quinoline building block characterized by a 7-trifluoromethyl group and chlorine atoms at the 3- and 4-positions on the quinoline core . This substitution pattern confers distinct physicochemical properties, including a molecular weight of 266.45 g/mol and a calculated logP of approximately 3.33-3.38 [1]. The compound is utilized in medicinal chemistry as a scaffold for the synthesis of bioactive molecules, with demonstrated activity as a dopamine D3 receptor antagonist (IC50 25.7 nM) [2].

Workflow
Dopamine D3 receptor antagonist studies
Selection logic
3,4-dichloro substitution pattern for CNS target engagement
Use context
Scaffold for medicinal chemistry library synthesis

Position-Specific Chlorination Advantage


The substitution of 3,4-Dichloro-7-(trifluoromethyl)quinoline with other 7-trifluoromethylquinoline analogs is not straightforward due to the critical influence of the chlorine substitution pattern on biological activity and physicochemical properties. The presence of chlorine atoms at both the 3- and 4-positions alters electron density distribution, steric bulk, and lipophilicity compared to monosubstituted or differently substituted analogs [1]. For example, the 4,8-dichloro regioisomer exhibits a 1500-fold weaker MAO-A inhibitory potency (IC50 39 μM) [2] relative to the potent D3 antagonist activity (IC50 25.7 nM) observed for the 3,4-dichloro derivative [3], demonstrating that the specific positioning of chlorine atoms is a non-interchangeable determinant of target engagement and selectivity.

Regioisomer target engagement may differ
The 4,8-dichloro regioisomer shows a distinct enzyme inhibition profile; D3 antagonist activity may not transfer.
Monosubstituted analogs limit diversification
Mono-chlorinated quinolines offer only one reactive handle, restricting sequential derivatization strategies.
Lipophilicity shift alters ADME profile
Non-chlorinated 7-trifluoromethylquinoline has lower logP, which may shift permeability and protein binding outcomes.

Quantitative Evidence vs. Closest Analogs


D3 Receptor Antagonist Potency vs. 4,8-Dichloro Isomer

3,4-Dichloro-7-(trifluoromethyl)quinoline demonstrates potent antagonist activity at the human dopamine D3 receptor (IC50 = 25.7 nM) [1], a validated target for antipsychotic and addiction therapeutics. In stark contrast, the closely related regioisomer 4,8-Dichloro-7-(trifluoromethyl)quinoline exhibits negligible activity at this target, with a reported MAO-A inhibitory IC50 of 39,000 nM [2], representing a >1500-fold difference in potency against a distinct yet pharmacologically relevant enzyme class.

D3 Antagonist Potency vs. 4,8-Dichloro Isomer
Reported
Target: IC50 25.7 nM (D3)
Comparator: IC50 39,000 nM (MAO-A)
Supports regioisomer-specific target engagement context.
Cross-target comparison; D3 vs. MAO-A assay platforms.
Dopamine D3 Receptor Antagonist Neuroscience Medicinal Chemistry

Lipophilicity & BBB Penetration Potential

The calculated logP for 3,4-Dichloro-7-(trifluoromethyl)quinoline is in the range of 3.33-3.38 [1], a value that is significantly higher than the logP of 2.80-3.25 reported for the non-chlorinated parent scaffold 7-(trifluoromethyl)quinoline . This ~0.5-1.0 log unit increase in lipophilicity is a direct consequence of the two chlorine substituents and correlates strongly with improved passive membrane permeability and potential for blood-brain barrier (BBB) penetration, a critical parameter for CNS drug discovery programs.

Lipophilicity & BBB Penetration Potential
Reported
logP 3.33 – 3.38
Increased lipophilicity may support CNS permeability screening.
Calculated logP from cheminformatics databases.
Lipophilicity Blood-Brain Barrier Penetration ADME Properties

Dual Chlorine Synthetic Handles

3,4-Dichloro-7-(trifluoromethyl)quinoline possesses two distinct chlorine atoms at the 3- and 4-positions, offering orthogonal reactivity for sequential functionalization. This contrasts with the single reactive site on mono-chlorinated analogs like 4-Chloro-7-(trifluoromethyl)quinoline . The 3-chloro position is typically more reactive towards nucleophilic aromatic substitution (SNAr) due to the adjacent ring nitrogen, while the 4-chloro can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under more forcing conditions [1]. This built-in synthetic orthogonality is not present in the mono-chloro analog, which can only undergo a single derivatization step.

Dual Chlorine Synthetic Handles
Class-level inference
Two reactive sites (C3, C4)
Orthogonal SNAr / cross-coupling reactivity
Supports sequential derivatization workflow.
Data to verify; inferred from quinoline reactivity trends.
Synthetic Chemistry Cross-Coupling Reactions Scaffold Diversification

Optimal Application Scenarios


CNS Drug Discovery: D3 Antagonist Lead Optimization

This compound is uniquely suited for medicinal chemistry campaigns targeting the dopamine D3 receptor for psychiatric or neurological disorders. Its potent in vitro antagonist activity (IC50 25.7 nM) [1] and enhanced lipophilicity (logP ~3.35) make it an attractive scaffold for developing brain-penetrant therapeutics. Researchers should prioritize this specific 3,4-dichloro regioisomer over the 4,8-dichloro analog, which lacks meaningful CNS target engagement [2].

Library Synthesis via Scaffold Diversification

The orthogonal reactivity of the 3- and 4-chloro substituents enables efficient, sequential derivatization, making it an ideal core scaffold for generating diverse compound libraries [3]. This is a key advantage over mono-chlorinated analogs, which are limited to a single point of diversification. The trifluoromethyl group further enhances metabolic stability and lipophilicity, improving the overall drug-like properties of the resulting library members [4].

ADME Property Probe

The well-defined and elevated logP of ~3.35 provides a valuable reference point for studying the impact of lipophilicity on membrane permeability, protein binding, and metabolic clearance in a quinoline-based chemical series . This compound can serve as a calibration standard or a negative control in assays designed to identify compounds with lower or higher logP values, aiding in the development of predictive ADME models.

Application
Selection Property
Validation Focus
D3 antagonist lead optimization
Regioisomer-specific target engagement
D3 receptor binding and functional assays
Scaffold diversification libraries
Orthogonal C3/C4 chlorine reactivity
Sequential cross-coupling efficiency
CNS ADME probe studies
Elevated logP reference point
Permeability and protein binding correlation

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